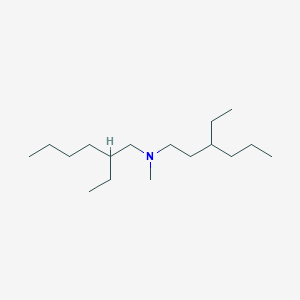
Amines, bis(C8-20-branched and linear alkyl)methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines are organic compounds that contain nitrogen as a primary, secondary, or tertiary functional group. Bis(C8-20-branched and linear alkyl)methylamines are a class of amines that have gained significant attention in recent years due to their unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of bis(C8-20-branched and linear alkyl)methylamines is not well understood. However, it is believed that these compounds exert their antimicrobial, antifungal, and antiviral properties by disrupting the cell membrane of microorganisms, leading to cell death. The amphiphilic properties of these compounds allow them to interact with both hydrophobic and hydrophilic regions of the cell membrane, leading to membrane destabilization and cell lysis.
Effets Biochimiques Et Physiologiques
Bis(C8-20-branched and linear alkyl)methylamines have been shown to exhibit low toxicity and minimal side effects in animal studies. However, their long-term effects on human health are not well understood. These compounds have been shown to be metabolized by the liver and excreted through the kidneys. Additionally, they have been shown to exhibit low skin irritation and sensitization potential, making them suitable for use in topical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(C8-20-branched and linear alkyl)methylamines have several advantages for use in lab experiments. These compounds are readily available and can be synthesized using simple and inexpensive methods. Additionally, they exhibit low toxicity and minimal side effects, making them suitable for use in animal studies. However, bis(C8-20-branched and linear alkyl)methylamines have several limitations for use in lab experiments. These compounds are highly hydrophobic, making them difficult to dissolve in aqueous solutions. Additionally, their amphiphilic properties can lead to the formation of micelles, which can interfere with the accuracy of experimental results.
Orientations Futures
There are several future directions for research on bis(C8-20-branched and linear alkyl)methylamines. One area of research is the development of new antimicrobial, antifungal, and antiviral drugs based on these compounds. Additionally, there is a need for further studies on the mechanism of action of bis(C8-20-branched and linear alkyl)methylamines, as well as their long-term effects on human health. Finally, there is a need for the development of new methods for the synthesis and purification of these compounds, as well as their formulation into suitable delivery systems for various applications.
Méthodes De Synthèse
Bis(C8-20-branched and linear alkyl)methylamines can be synthesized through various methods, including reductive amination, alkylation of primary amines, and nucleophilic substitution. Reductive amination involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Alkylation of primary amines involves the reaction of a primary amine with an alkyl halide or sulfonate ester in the presence of a base such as sodium hydroxide or potassium carbonate. Nucleophilic substitution involves the reaction of a primary amine with an alkyl halide or sulfonate ester in the presence of a nucleophile such as sodium azide or potassium thiocyanate.
Applications De Recherche Scientifique
Bis(C8-20-branched and linear alkyl)methylamines have been extensively studied for their potential applications in various fields such as drug development, surfactants, and corrosion inhibitors. These compounds have been shown to exhibit antimicrobial, antifungal, and antiviral properties, making them potential candidates for the development of new antibiotics and antiviral drugs. They have also been used as surfactants in various industries due to their unique amphiphilic properties, which make them suitable for emulsification, solubilization, and dispersion of hydrophobic compounds. Additionally, bis(C8-20-branched and linear alkyl)methylamines have been used as corrosion inhibitors in the oil and gas industry due to their ability to form a protective layer on metal surfaces, preventing corrosion.
Propriétés
Numéro CAS |
108215-84-5 |
|---|---|
Nom du produit |
Amines, bis(C8-20-branched and linear alkyl)methyl |
Formule moléculaire |
C17H37N |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine |
InChI |
InChI=1S/C17H37N/c1-6-10-12-17(9-4)15-18(5)14-13-16(8-3)11-7-2/h16-17H,6-15H2,1-5H3 |
Clé InChI |
YPPABUNVRPVZEI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
SMILES canonique |
CCCCC(CC)CN(C)CCC(CC)CCC |
Autres numéros CAS |
108215-84-5 |
Synonymes |
Amines, bis(C8-20-branched and linear alkyl)methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



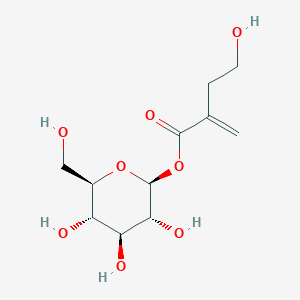
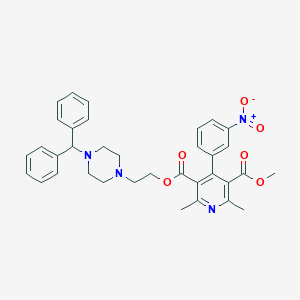
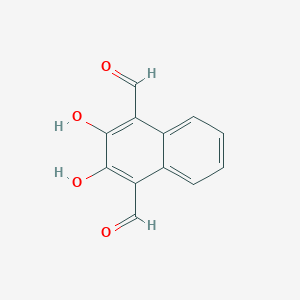
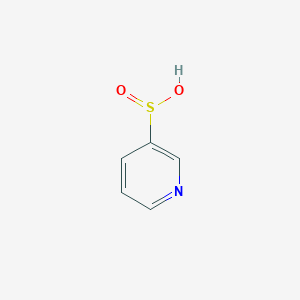
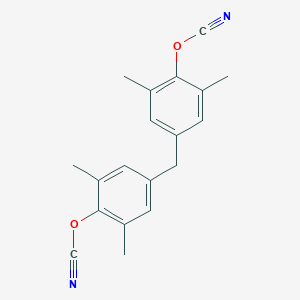
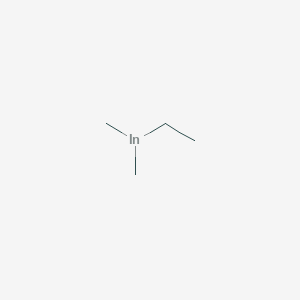
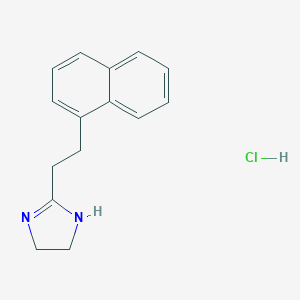
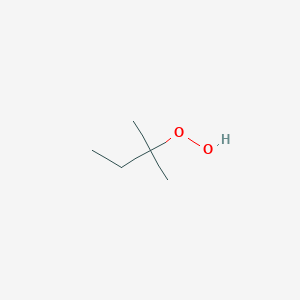
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
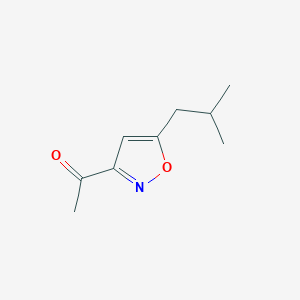

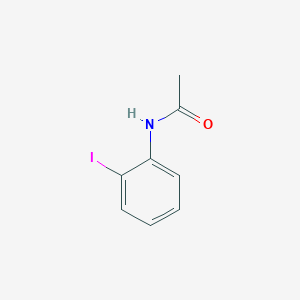
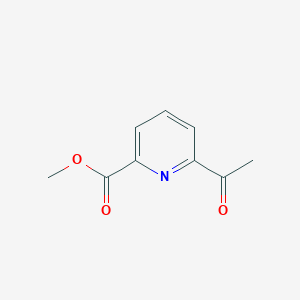
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)